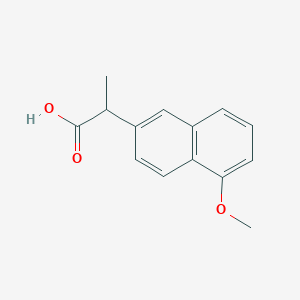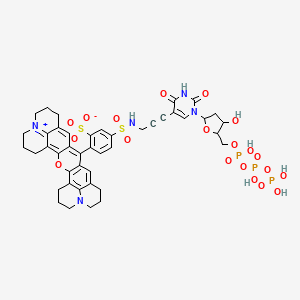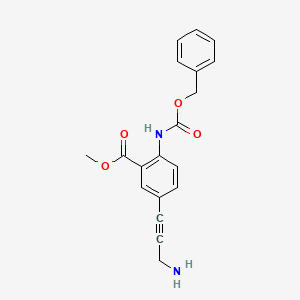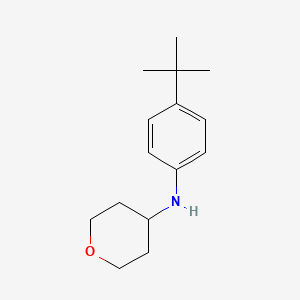
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the amino-pyrazole intermediate with isopropylamine and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole
- 3-Amino-1H-pyrazol-4-ylphenylmethanone
- 5-Amino-1H-pyrazol-4-yl(phenyl)methanone
Uniqueness
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H18N4O |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-amino-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H18N4O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,15H2,1-3H3,(H,17,19) |
Clé InChI |
BLHSAVGJHKURPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)


